molecular formula C24H13Cl4N3S2 B2864223 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole CAS No. 956977-54-1

2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole

Cat. No. B2864223
M. Wt: 549.31
InChI Key: NXSFNZVWANTMBM-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C24H13Cl4N3S2 and its molecular weight is 549.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds closely related to 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole have been explored, focusing on isostructural thiazoles. Kariuki et al. (2021) synthesized isostructural thiazoles with high yields, further analyzed through single crystal diffraction, revealing planar structures apart from one perpendicular fluorophenyl group Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G. (2021).

Anticancer and Antimicrobial Activity

Research into the biological applications of related thiazole compounds includes studies on their anticancer and antimicrobial activities. One study by Rostom (2006) described the synthesis of a series of substituted pyrazoles with significant antitumor activity against various tumor cell lines Rostom, S. A. F. (2006). Another study by Chen et al. (2010) synthesized derivatives showing anti-tobacco mosaic virus activity, highlighting the potential of thiazole compounds in developing antiviral agents Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y. (2010).

Quantum Chemical Calculations and Molecular Docking

Viji et al. (2020) conducted quantum chemical calculations and molecular docking studies on a related thiazole compound, showcasing its potential biological activities through vibrational spectral techniques and theoretical analyses. This study elucidates the non-covalent interactions and local reactivity properties of the compound, indicating its significance in the development of bioactive molecules Viji, A., Revathi, B., Balachandran, V., Babiyana, S., Narayana, B., & Salian, V. V. (2020).

Corrosion Inhibition

Saraswat and Yadav (2020) examined quinoxaline derivatives, similar in structure to the compound , for their corrosion inhibition properties on mild steel in acidic media. Their study provides insights into the potential industrial applications of thiazole compounds, particularly in corrosion protection Saraswat, V., & Yadav, M. (2020).

properties

IUPAC Name

2-[4-(4-chlorophenyl)pyrazol-1-yl]-5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13Cl4N3S2/c25-16-3-1-14(2-4-16)15-12-29-31(13-15)24-30-22(20-10-7-18(27)11-21(20)28)23(33-24)32-19-8-5-17(26)6-9-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSFNZVWANTMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)C3=NC(=C(S3)SC4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13Cl4N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole

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